Cas no 2199-43-1 (Ethyl 1H-pyrrole-2-carboxylate)

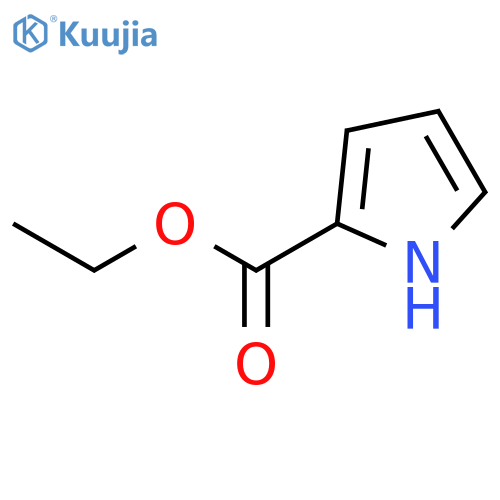

2199-43-1 structure

商品名:Ethyl 1H-pyrrole-2-carboxylate

Ethyl 1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1H-pyrrole-2-carboxylate

- Pyrrole-2-carboxylic acid ethyl ester

- Ethyl pyrrole-2-carboxylate

- 1H-pyrrole-2-carboxylic acid ethyl ester

- 2-ethoxycarbonylpyrrole

- ethyl 1-amino-1H-pyrrole-2-carboxylate

- Ethyl 2-pyrrolecarboxylate

- ethyl pyrrole-1H-2-carboxylate

- Ethyl pyrrole-2-carbonate

- 1H-Pyrrole-2-carboxylic acid, ethyl ester

- ethylpyrrole-2-carboxylate

- 2-(Ethoxycarbonyl)-1H-pyrrole

- PAEYAKGINDQUCT-UHFFFAOYSA-N

- Pyrrole-2-carboxylic acid, ethyl ester

- Ethyl1H-pyrrole-2-carboxylate

- ethoxycarbonylpyrrole

- PubChem14843

- 2-ethoxycarbonyl-pyrrole

- ethyl pyrrole carb

- SCHEMBL428389

- CHEMBL4175237

- InChI=1/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H

- 2199-43-1

- ethyl pyrrole 2-carboxylate

- SY006751

- NSC-81360

- 82UQX6WL9N

- Ethyl 1H-pyrrole-2-carboxylate #

- MFCD00817049

- AKOS005070312

- E1030

- A4718

- DTXSID90292290

- SB40683

- 3X-0740

- EN300-104007

- Z292815334

- AM20090208

- BDBM50277521

- NSC81360

- ethyl-1H-pyrrole-2-carboxylate

- W-206701

- CHEBI:166576

- FT-0600691

- NCIOpen2_000674

- Ethyl 1H-pyrrole-2-carboxylate, AldrichCPR

- AC-1481

- ethyl-pyrrole-2-carboxylate

- ethyl pyrrole carboxylate

- CS-W001038

- 630-742-6

- DB-007509

- BBL101270

- STL555066

-

- MDL: MFCD00817049

- インチ: 1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3

- InChIKey: PAEYAKGINDQUCT-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=C([H])C([H])=C([H])N1[H])=O)C([H])([H])C([H])([H])[H]

- BRN: 2645

計算された属性

- せいみつぶんしりょう: 139.06300

- どういたいしつりょう: 139.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 42.1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: Yellow to Brown Solid

- 密度みつど: 1.139

- ゆうかいてん: 39.0 to 43.0 deg-C

- ふってん: 235°C(lit.)

- フラッシュポイント: 70℃/0.8mm

- 屈折率: 1.519

- PSA: 42.09000

- LogP: 1.19140

- ようかいせい: 不溶性

Ethyl 1H-pyrrole-2-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 41

- セキュリティの説明: S24/25

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- セキュリティ用語:S24/25

Ethyl 1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026113-25g |

Ethyl pyrrole-2-carboxylate |

2199-43-1 | 98% | 25g |

¥200 | 2023-04-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1030-5g |

Ethyl 1H-pyrrole-2-carboxylate |

2199-43-1 | 98.0%(GC) | 5g |

¥190.0 | 2022-05-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16382-5g |

Ethyl pyrrole-2-carboxylate, 98+% |

2199-43-1 | 98+% | 5g |

¥834.00 | 2023-02-25 | |

| Enamine | EN300-104007-1.0g |

ethyl 1H-pyrrole-2-carboxylate |

2199-43-1 | 95% | 1g |

$27.0 | 2023-06-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025484-5g |

Ethyl 1H-pyrrole-2-carboxylate |

2199-43-1 | 98% | 5g |

¥50 | 2024-05-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132564-5g |

Ethyl 1H-pyrrole-2-carboxylate |

2199-43-1 | 98% | 5g |

¥41.90 | 2023-09-03 | |

| AstaTech | 60866-250/G |

ETHYL PYRROLE-2-CARBONATE |

2199-43-1 | 97% | 250g |

$277 | 2023-09-16 | |

| Fluorochem | 044380-1g |

Ethyl Pyrrole-2-carboxylate |

2199-43-1 | 98% | 1g |

£10.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D552406-25G |

ETHYL 1H-PYRROLE-2-CARBOXYLATE |

2199-43-1 | 95% | 25g |

$50 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123303-50G |

ethyl 1H-pyrrole-2-carboxylate |

2199-43-1 | 97% | 50g |

¥ 369.00 | 2023-04-04 |

Ethyl 1H-pyrrole-2-carboxylate 関連文献

-

Chenxiao Da,Nakul Telang,Kayleigh Hall,Emily Kluball,Peter Barelli,Kara Finzel,Xin Jia,John T. Gupton,Susan L. Mooberry,Glen E. Kellogg Med. Chem. Commun. 2013 4 417

-

Veronica Rodriguez,Sergio Valente,Stefano Rovida,Dante Rotili,Giulia Stazi,Alessia Lucidi,Giuseppe Ciossani,Andrea Mattevi,Oronza A. Botrugno,Paola Dessanti,Ciro Mercurio,Paola Vianello,Saverio Minucci,Mario Varasi,Antonello Mai Med. Chem. Commun. 2015 6 665

-

3. 374. Pyrroles and related compounds. Part IV. Mass spectrometry in structural and stereochemical problems. Part XXX. Mass spectra of monocyclic derivatives of pyrroleH. Budzikiewicz,C. Djerassi,A. H. Jackson,G. W. Kenner,D. J. Newman,J. M. Wilson J. Chem. Soc. 1964 1949

-

Mariangela Boccalon,Elisabetta Iengo,Paolo Tecilla Org. Biomol. Chem. 2013 11 4056

-

Veronica Rodriguez,Sergio Valente,Stefano Rovida,Dante Rotili,Giulia Stazi,Alessia Lucidi,Giuseppe Ciossani,Andrea Mattevi,Oronza A. Botrugno,Paola Dessanti,Ciro Mercurio,Paola Vianello,Saverio Minucci,Mario Varasi,Antonello Mai Med. Chem. Commun. 2015 6 665

2199-43-1 (Ethyl 1H-pyrrole-2-carboxylate) 関連製品

- 39977-44-1(methyl 6-(hydroxymethyl)pyridine-2-carboxylate)

- 5453-67-8(2,6-dimethyl pyridine-2,6-dicarboxylate)

- 69950-65-8(Methyl 6-formylpyridine-2-carboxylate)

- 1193-62-0(Methyl 1H-pyrrole-2-carboxylate)

- 15658-60-3(Diethyl 2,6-pyridinedicarboxylate)

- 1194-97-4(5-Methyl-2-(methoxycarbonyl)pyrrole)

- 21855-16-3(6-(ethoxycarbonyl)pyridine-2-carboxylic acid)

- 2459-07-6(methyl pyridine-2-carboxylate)

- 2524-52-9(Ethyl picolinate)

- 7170-36-7(6-(methoxycarbonyl)pyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2199-43-1)Ethyl 1H-pyrrole-2-carboxylate

清らかである:99%

はかる:500g

価格 ($):485.0